5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide
Overview
Description
5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-2-methylbenzoic acid.
Amidation: The carboxylic acid group is converted to an amide group through a reaction with ethylamine, forming N-ethyl-4-fluoro-2-methylbenzamide.
Nitration: The aromatic ring is nitrated to introduce a nitro group at the 5-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2), yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with different nucleophiles.
Scientific Research Applications
5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluoro-N-methylbenzamide: Similar in structure but with a methyl group instead of an ethyl group.
4-Amino-2-fluoro-N-ethylbenzamide: Similar but lacks the methyl group on the aromatic ring.
Uniqueness
5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide is unique due to the presence of both an ethyl group and a methyl group on the aromatic ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
5-amino-N-ethyl-4-fluoro-2-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-3-13-10(14)7-5-9(12)8(11)4-6(7)2/h4-5H,3,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHCNGSRKSXRAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1C)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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